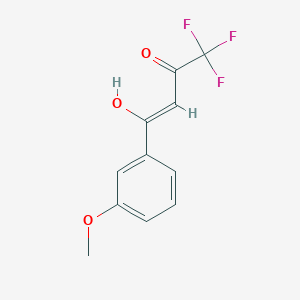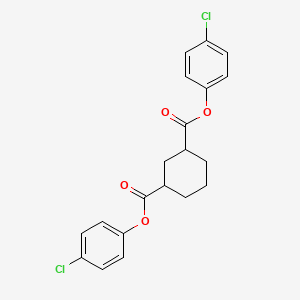
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” is structurally similar . It has a molecular formula of C20H21NO3 .
Molecular Structure Analysis
The molecular structure of “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” includes a benzochromenone core with a hydroxy group at the 3-position and an azepanylmethyl group at the 4-position .Physical And Chemical Properties Analysis
The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .Wissenschaftliche Forschungsanwendungen
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. In biochemistry, it has been used as a probe to study the structure and function of various biological molecules, including enzymes, receptors, and proteins.
Wirkmechanismus
The mechanism of action of 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. This compound has been shown to interact with various molecular targets, including kinases, phosphatases, and transcription factors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer, leading to the suppression of tumor growth and the reduction of inflammatory responses. This compound has also been shown to protect against neuronal damage and oxidative stress, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research on 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and molecular targets in more detail, to better understand its biological effects. Additionally, further optimization of the synthesis method and pharmacokinetic and pharmacodynamic properties of this compound may lead to the development of more potent and selective analogs for use in research and drug development.
Synthesemethoden
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 1-azepanemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of reactions, including oxidation, methylation, and cyclization, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Eigenschaften
IUPAC Name |
6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYNEDVVJDNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)
![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)